molecular formula C12H8Cl2N2O3 B3888434 N'-(2,4-dichlorobenzoyl)-2-furohydrazide

N'-(2,4-dichlorobenzoyl)-2-furohydrazide

Cat. No.: B3888434
M. Wt: 299.11 g/mol
InChI Key: NLDWDFCBSGXCNF-UHFFFAOYSA-N
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Description

N'-(2,4-Dichlorobenzoyl)-2-furohydrazide is a diacylhydrazine derivative featuring a 2-furoyl hydrazide backbone substituted with a 2,4-dichlorobenzoyl group. This compound is synthesized via acylation reactions, typically involving the reaction of 2-furoic acid hydrazide with 2,4-dichlorobenzoyl chloride under controlled conditions. Key synthetic steps include maintaining low temperatures (0–5 °C) to prevent disubstitution and ensure monofunctional acylation . The compound’s structure is confirmed through spectral techniques such as IR (C=O stretch ~1680–1712 cm⁻¹), NMR, and mass spectrometry . Its biological relevance stems from structural motifs common in pesticidal and cytotoxic agents, as seen in analogues like N-phenyl(2,4-dichlorobenzoyl)-furan-2-carbohydrazide .

Properties

IUPAC Name

N'-(2,4-dichlorobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c13-7-3-4-8(9(14)6-7)11(17)15-16-12(18)10-2-1-5-19-10/h1-6H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDWDFCBSGXCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Hydroxy-N'-(4-Fluorobenzoyl)benzohydrazide

  • Structure : Contains a 4-fluorobenzoyl group and 2-hydroxybenzoyl moiety.
  • Synthesis : Acylation at 0–5 °C yields 50% product purity, emphasizing temperature control to avoid disubstitution .

N'-(2-Fluorobenzoyl)benzohydrazide

  • Structure : Features a 2-fluorobenzoyl group.
  • Crystallography: Non-planar geometry with dihedral angles of 34.5° between aromatic rings and the CONHNHCO backbone. Disorder in fluorine positioning highlights structural flexibility .

N'-(1-(3-Benzyl-4-Oxoquinazolinyl)propyl)-4-Chloro-N-Phenylbenzohydrazide

  • Structure: Incorporates a quinazolinone heterocycle and chloro-phenyl group.
  • Biological Activity : Demonstrated cytotoxicity (e.g., against MCF-7 cells), with spectral data (¹H-NMR δ 7.35–8.51 ppm) confirming aromatic interactions .

Analogues with Heterocyclic Modifications

N′-[(E)-2-Furylmethylene]-4-Hydroxybenzohydrazide

  • Structure : Contains a furylmethylene group instead of 2-furoyl.
  • Properties : The E-configuration and 4-hydroxybenzoyl group enhance hydrogen bonding (IR: 3249 cm⁻¹ NH stretch) but reduce lipophilicity compared to dichlorinated analogues .

3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)benzothiophene-2-Carbohydrazide

  • Structure : Benzothiophene core with a long pentadecyl chain.

Thiourea and Thiocarbonyl Derivatives

N-(2,4-Dichloro)benzoyl-N’-Phenylthiourea

  • Structure : Thiourea replaces the hydrazide group.
  • Activity : Exhibited cytotoxicity against T47D cells (IC₅₀ ~15 µM), attributed to thiourea’s hydrogen-bonding versatility .

N-tert-Butyl-2,4-Dichloro-N'-[(2,4-Dichlorophenyl)carbonothioyl]benzenecarbothiohydrazide

  • Structure : Thiocarbonyl substitution.
  • Toxicology : Higher larvicidal activity (LC₅₀ 75 ppm against Spodoptera littoralis) compared to carbonyl analogues, suggesting enhanced bioactivity via sulfur interactions .

Table 1: Structural and Functional Comparison

Compound Acyl/Heterocycle Group Key Substituents Bioactivity (Model) Spectral Data (IR C=O, cm⁻¹)
N'-(2,4-Dichlorobenzoyl)-2-furohydrazide 2-Furoyl hydrazide 2,4-Dichlorobenzoyl Pesticidal 1680–1712
2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide Benzohydrazide 4-Fluoro, 2-hydroxy N/A 1680
N'-(2-Fluorobenzoyl)benzohydrazide Benzohydrazide 2-Fluoro Intermediate for heterocycles 1685
N'-(1-(3-Benzyl-4-oxoquinazolinyl)propyl)-4-chloro-N-phenylbenzohydrazide Quinazolinone Chlorophenyl Cytotoxic (MCF-7) 1685
N-(2,4-Dichloro)benzoyl-N’-phenylthiourea Thiourea 2,4-Dichloro Cytotoxic (T47D: IC₅₀ 15 µM) N/A

Hydrogen Bonding and Crystallographic Insights

  • N'-(2-Fluorobenzoyl)benzohydrazide : Forms a 3D framework via N–H⋯O and C–H⋯O bonds, with disorder in fluorine positioning affecting crystal packing .
  • This compound : Predicted to exhibit stronger hydrogen bonding due to electron-withdrawing Cl groups, enhancing stability compared to fluoro or hydroxy analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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